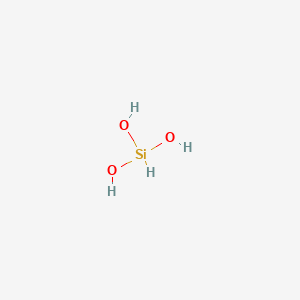
Trihydroxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydroxysilane is a useful research compound. Its molecular formula is H4O3Si and its molecular weight is 80.115 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science
Surface Modification
Trihydroxysilane is extensively used for modifying surfaces to enhance adhesion, hydrophobicity, and chemical resistance. It acts as a coupling agent that improves the bonding between organic polymers and inorganic substrates. This is particularly useful in coatings and sealants where durability is crucial.
Table 1: Surface Modification Applications of this compound
| Application Type | Material | Benefit |
|---|---|---|
| Coatings | Glass | Improved adhesion and durability |
| Sealants | Concrete | Enhanced water resistance |
| Composites | Plastics | Increased mechanical strength |
Catalysis
This compound has shown promise as a precursor in various catalytic processes, particularly in hydrosilylation reactions. For instance, a study demonstrated the use of trimethylsilyl-protected this compound in the iridium-catalyzed Markovnikov hydrosilylation of terminal alkynes. This method exhibited high regioselectivity and efficiency, making it valuable for synthesizing complex organic molecules.
Case Study: Iridium-Catalyzed Hydrosilylation
- Objective: To develop an efficient method for α-hydrosilylating terminal alkynes.
- Methodology: Utilizing trimethylsilyl-protected this compound with an iridium catalyst.
- Results: Achieved up to 88% yield with excellent regioselectivity, suitable for late-stage modifications of bio-relevant molecules .
Biochemistry
In biochemistry, this compound serves as a functional group in the synthesis of silanol-based biomaterials. Its ability to form siloxane bonds allows for the development of biocompatible materials used in drug delivery systems and tissue engineering.
Table 2: Biochemical Applications of this compound
| Application Type | Description | Benefit |
|---|---|---|
| Drug Delivery Systems | Silanol-modified carriers | Enhanced bioavailability |
| Tissue Engineering | Scaffold materials | Improved cell adhesion |
Nanotechnology
Trihydroxysilanes are utilized in the synthesis of silica nanoparticles, which have applications in drug delivery, imaging, and diagnostics. The hydroxyl groups facilitate the functionalization of nanoparticles, allowing for targeted delivery systems.
Case Study: Silica Nanoparticle Synthesis
- Objective: To create functionalized silica nanoparticles using this compound.
- Methodology: Hydrolysis and condensation reactions were employed to form nanoparticles.
- Results: The nanoparticles exhibited tunable sizes and surface properties suitable for biomedical applications.
Propiedades
Fórmula molecular |
H4O3Si |
|---|---|
Peso molecular |
80.115 g/mol |
Nombre IUPAC |
trihydroxysilane |
InChI |
InChI=1S/H4O3Si/c1-4(2)3/h1-4H |
Clave InChI |
DAHWFTWPSFSFMS-UHFFFAOYSA-N |
SMILES canónico |
O[SiH](O)O |
Números CAS relacionados |
182889-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















